molecular formula C5H6OS B060905 Furfuryl mercaptan CAS No. 175236-33-6

Furfuryl mercaptan

Cat. No.: B060905
CAS No.: 175236-33-6
M. Wt: 114.17 g/mol
InChI Key: ZFFTZDQKIXPDAF-UHFFFAOYSA-N
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Description

Furfuryl mercaptan, also known as 2-furanmethanethiol, is an organic compound characterized by its strong odor reminiscent of roasted coffee. It is a colorless to yellow liquid that is soluble in oils but insoluble in water. This compound is a key aroma constituent in various food products, including coffee, sesame seed oil, and roasted meats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl mercaptan can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid. The intermediate isothiouronium salt formed in this reaction is then hydrolyzed with sodium hydroxide to yield this compound . The reaction is exothermic and requires careful temperature control to avoid degradation of the furan ring.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the use of steam distillation to separate the mercaptan from the reaction mixture, followed by purification through distillation under a nitrogen atmosphere to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Furfuryl mercaptan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to mercaptans.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Scientific Research Applications

Furfuryl mercaptan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furfuryl mercaptan exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its interaction with other volatile compounds can enhance or modify the overall aroma profile of food products .

Comparison with Similar Compounds

    Furfuryl alcohol: Similar in structure but contains a hydroxyl group instead of a thiol group.

    2-Furylmethanethiol: Another name for furfuryl mercaptan.

    2-Furfurylthiol: Another name for this compound.

Comparison: this compound is unique due to its strong sulfurous odor, which is more pronounced than that of furfuryl alcohol. The presence of the thiol group in this compound allows it to participate in different chemical reactions compared to furfuryl alcohol, which contains a hydroxyl group. This makes this compound particularly valuable in flavor chemistry for its ability to impart a roasted, meaty aroma .

Properties

IUPAC Name

furan-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052654
Record name 2-Furylmethanethiol
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

263.00 to 265.00 °C. @ 17.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
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Solubility

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
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Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.125-1.135 (20°)
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

98-02-2
Record name 2-Furanmethanethiol
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Record name Furfuryl mercaptan
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Record name Furfuryl mercaptan
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Record name 2-Furanmethanethiol
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Record name 2-Furylmethanethiol
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Record name FURFURYL MERCAPTAN
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Record name 2-Furanmethanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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